molecular formula C14H18O5 B14241103 Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate CAS No. 497859-93-5

Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate

Cat. No.: B14241103
CAS No.: 497859-93-5
M. Wt: 266.29 g/mol
InChI Key: PEISRBZCWDSMKY-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate is an organic compound with a complex structure that includes a methoxyphenyl group and a butanedioate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate typically involves the esterification of (2S)-2-[(4-methoxyphenyl)methyl]butanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating receptor-mediated signaling pathways.

    Altering cellular processes: Affecting cellular metabolism and function.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)methanol: Shares the methoxyphenyl group but differs in the functional groups attached.

    p-Methoxyphenyl: A simpler structure with only the methoxyphenyl group.

Uniqueness

Dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate is unique due to its specific ester and methoxyphenyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

497859-93-5

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

dimethyl (2S)-2-[(4-methoxyphenyl)methyl]butanedioate

InChI

InChI=1S/C14H18O5/c1-17-12-6-4-10(5-7-12)8-11(14(16)19-3)9-13(15)18-2/h4-7,11H,8-9H2,1-3H3/t11-/m0/s1

InChI Key

PEISRBZCWDSMKY-NSHDSACASA-N

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H](CC(=O)OC)C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)CC(CC(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.